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Compound Name:
Dimethylphenethyl)formamide

CAS No.: 52117-13-2
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Executive Summary

In forensic and clinical analysis, distinguishing Phentermine (a Schedule IV anorectic) from its
synthesis byproducts and metabolites is critical for accurate reporting. N-Formylphentermine is
a common impurity found in illicitly synthesized phentermine (via the Leuckart reaction) and a
potential metabolic artifact.

While these compounds share a benzyl moiety, their mass spectral fingerprints differ
significantly due to the substitution on the nitrogen atom. This guide provides a definitive
comparison of their fragmentation mechanisms, establishing m/z 86 and m/z 100 as the
diagnostic base peaks for N-formyl and N-acetyl derivatives, respectively, versus the standard
m/z 58 for Phentermine.

Chemical Structure & Properties

Understanding the structural differences is the first step in interpreting the fragmentation logic.
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Molecular
Compound Structure MW ( g/mol ) Key Feature
Formula
Phentermine Dimethylpheneth 149.23 Primary Amine
ylamine
N- N-(2-methyl-1-
Formylphentermi  phenylpropan-2- 177.24 Amide (Formyl)
ne yhformamide
N- N-(2-methyl-1-
Acetylphentermin  phenylpropan-2- 191.27 Amide (Acetyl)
e yl)acetamide

Experimental Methodology

To replicate the fragmentation patterns described below, the following GC-MS conditions are

recommended. These protocols ensure sufficient ionization energy to induce the characteristic

-cleavage.

Standard GC-MS Protocol (El Mode)

Instrument: Gas Chromatograph coupled with Single Quadrupole Mass Spectrometer.[1]

Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5MS, HP-5MS), 30m

0.25mm ID
0.25
m film.

Carrier Gas: Helium at 1.0 mL/min (constant flow).

Inlet Temperature: 250°C (Splitless or 10:1 Split).

Oven Program: 80°C (hold 1 min)
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15°C/min
280°C (hold 5 min).
 lon Source: Electron lonization (EI) at 70 eV.

e Source Temperature: 230°C.

e Scan Range: m/z 40 — 400.

Fragmentation Analysis & Mechanism

The primary fragmentation mechanism for phenethylamines and their amides is

-cleavage (bond rupture between the

-carbon and the benzylic carbon). This process is driven by the stability of the resulting iminium
ion.

A. Phentermine (Parent Drug)[3][4][5][6][7]1[8][9]

e Mechanism: The radical cation undergoes

-cleavage, ejecting the stable benzyl radical (
).

e Base Peak (m/z 58): The charge remains on the nitrogen-containing fragment:

e Secondary lons:

o m/z 91 (Tropylium ion): Formed if the charge remains on the benzyl fragment (less
common than m/z 58 but always present).

o m/z 134:

(Loss of methyl group).

B. N-Formylphentermine (Impurity/Metabolite)
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e Mechanism: Similar

-cleavage occurs, but the nitrogen retains the formyl group.

o Base Peak (m/z 86): The fragment is the N-formylated iminium ion:

o Calculation: m/z 58 (amine core) + 28 (CO) = 86.
e Secondary lons:
o m/z 91: Benzyl/Tropylium ion.

o m/z 58: Can appear if the formyl group is lost (CO loss) from the m/z 86 fragment, though
m/z 86 remains dominant.

o m/z 177: Molecular ion (
) is typically weak or absent.
C. N-Acetylphentermine (Related Analog)
e Mechanism:

-cleavage with retention of the acetyl group.

o Base Peak (m/z 100): The fragment is the N-acetylated iminium ion:

o Calculation: m/z 58 (amine core) + 42 (Acetyl) = 100.

D. Comparative Visualization (Graphviz)

The following diagram illustrates the divergent fragmentation pathways driven by the N-

substituent.
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Caption: Divergent mass spectral fragmentation pathways for Phentermine and its amides via

-cleavage.

Summary of Diagnostic lons

Use this table to quickly validate peak identity in your chromatograms.

Molecular lon (

Base Peak Major Retention Time
Compound .
(100%) Secondary lon ) (Relative)
Phentermine 58 91 149 (Weak) Early
N-
Formylphentermi 86 91 177 (Weak) Mid
ne
N-
Acetylphentermin 100 91 191 (Weak) Late
e

Note on Retention Time: On non-polar columns (DB-5), the amide derivatives (Formyl/Acetyl)
generally elute after the parent amine due to increased molecular weight, despite the loss of
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the basic amine functionality.

Interpretation Strategy for Researchers

Check the Base Peak: If the peak at the expected retention time for a "phentermine-like"
substance has a base peak of 86 instead of 58, it is likely N-Formylphentermine.

Verify the Tropylium lon: Ensure m/z 91 is present. This confirms the benzyl substructure (

) is intact.

Look for Artifacts: N-Formylphentermine is a known byproduct of the Leuckart synthesis
method used for illicit amphetamine/phentermine production. Its presence can indicate the
synthesis route or origin of the sample.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Mass Spectral Fragmentation Pattern Comparison: N-
Formylphentermine and Related Compounds[1]]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b134427#mass-spectral-fragmentation-
pattern-comparison-of-n-formylphentermine-and-related-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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